molecular formula C21H17NO5 B145980 Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate CAS No. 127143-18-4

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Cat. No.: B145980
CAS No.: 127143-18-4
M. Wt: 363.4 g/mol
InChI Key: JWSNPYGLRSSRSX-UHFFFAOYSA-N
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Description

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a chemical compound with the molecular formula C21H17NO5 and a molecular weight of 363.37 g/mol It is known for its complex structure, which includes a pyran ring, a benzamido group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate typically involves the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzamido group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under various conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate involves its interaction with various molecular targets and pathways. The benzamido group can form hydrogen bonds with biological molecules, while the pyran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 5-benzamido-6-oxo-2-phenylpyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-2-26-20(24)16-13-17(22-19(23)15-11-7-4-8-12-15)21(25)27-18(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSNPYGLRSSRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377051
Record name Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127143-18-4
Record name Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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